15-Oxopentadeca-5,8,11,13-tetraenoic acid
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Overview
Description
15-Oxopentadeca-5,8,11,13-tetraenoic acid is a polyunsaturated fatty acid derivative. It is characterized by its unique structure, which includes multiple conjugated double bonds and a terminal oxo group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Oxopentadeca-5,8,11,13-tetraenoic acid typically involves the oxidation of precursor polyunsaturated fatty acids. One common method is the oxidation of 15-hydroxy derivatives using specific oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
15-Oxopentadeca-5,8,11,13-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The conjugated double bonds can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and further oxidized derivatives of this compound .
Scientific Research Applications
15-Oxopentadeca-5,8,11,13-tetraenoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its potential anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the production of specialized polymers and as a component in certain lubricants.
Mechanism of Action
The mechanism of action of 15-Oxopentadeca-5,8,11,13-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes in the lipoxygenase pathway. It can modulate the activity of these enzymes, leading to changes in the production of signaling molecules like eicosanoids. These interactions can influence various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
15-Hydroxy-5,8,11,13-eicosatetraenoic acid: A hydroxylated derivative with similar biological activities.
15-Oxo-11Z,13E-eicosadienoic acid: Another oxo derivative with distinct structural features and biological effects.
Uniqueness
15-Oxopentadeca-5,8,11,13-tetraenoic acid is unique due to its specific arrangement of conjugated double bonds and terminal oxo group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
15-oxopentadeca-5,8,11,13-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-2,5-8,10,12,14H,3-4,9,11,13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCBELVIOVCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=CCC=CCC=CC=CC=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698127 |
Source
|
Record name | 15-Oxopentadeca-5,8,11,13-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112901-87-8 |
Source
|
Record name | 15-Oxopentadeca-5,8,11,13-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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